4,4-Dimethylpent-2-ynyl chloride

Process Chemistry Safety Assessment Physical Properties

4,4-Dimethylpent-2-ynyl chloride (IUPAC: 1-chloro-4,4-dimethylpent-2-yne) is a propargylic chloride characterized by a terminal chloromethyl group conjugated to a triple bond and a bulky gem-dimethyl substituent at the distal alkyne terminus. With a molecular formula of C7H11Cl and a molecular weight of 130.62 g/mol, it serves as a reactive intermediate in organic synthesis, particularly where the steric and electronic influence of the neopentyl-like motif is required to modulate reaction pathways and product selectivity.

Molecular Formula C7H11Cl
Molecular Weight 130.61 g/mol
CAS No. 55683-00-6
Cat. No. B14633387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylpent-2-ynyl chloride
CAS55683-00-6
Molecular FormulaC7H11Cl
Molecular Weight130.61 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CCCl
InChIInChI=1S/C7H11Cl/c1-7(2,3)5-4-6-8/h6H2,1-3H3
InChIKeyKVZRKULKRPSPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethylpent-2-ynyl Chloride (CAS 55683-00-6): A Sterically Hindered Alkynyl Chloride Building Block for Controlled Reactivity


4,4-Dimethylpent-2-ynyl chloride (IUPAC: 1-chloro-4,4-dimethylpent-2-yne) is a propargylic chloride characterized by a terminal chloromethyl group conjugated to a triple bond and a bulky gem-dimethyl substituent at the distal alkyne terminus . With a molecular formula of C7H11Cl and a molecular weight of 130.62 g/mol, it serves as a reactive intermediate in organic synthesis, particularly where the steric and electronic influence of the neopentyl-like motif is required to modulate reaction pathways and product selectivity .

Why Simple Propargyl Chloride Cannot Substitute 4,4-Dimethylpent-2-ynyl Chloride in Synthetic Sequences


Unsubstituted propargyl chloride (HC≡C-CH2Cl) is a highly volatile (bp 57 °C) and acutely toxic lachrymator with a low flash point (19 °C), posing significant handling and storage challenges . Attempting to replace 4,4-dimethylpent-2-ynyl chloride with this simpler analog fundamentally alters the steric environment and can lead to unintended reaction cascades—the gem-dimethyl group in the target compound exerts both a Thorpe-Ingold effect that accelerates intramolecular cyclization rates and a steric shielding effect that retards unwanted SN2 side reactions at the propargylic carbon, as evidenced by the well-documented inertness of neopentyl systems [1][2].

Quantitative Differentiation Evidence: 4,4-Dimethylpent-2-ynyl Chloride vs. Propargyl Chloride Analogs


Physical Hazard Profile: Elevated Boiling Point and Flash Point vs. Propargyl Chloride

The significant difference in boiling point (154.9 °C vs. 57 °C) and flash point (43.2 °C vs. 19 °C) between 4,4-dimethylpent-2-ynyl chloride and unsubstituted propargyl chloride directly impacts procurement decisions for kilo-lab and pilot-plant operations where volatility and flammability are critical safety parameters .

Process Chemistry Safety Assessment Physical Properties

Intramolecular Cyclization Rate Enhancement via the Gem-Dimethyl (Thorpe-Ingold) Effect

The gem-dimethyl substituent induces the Thorpe-Ingold effect, drastically accelerating intramolecular cyclization rates. In thermal rearrangements of aryl propargyl ethers to chromenes, the gem-dimethyl analog (R=R'=CH3) exhibited a pronounced rate enhancement and a characteristic non-linear Hammett profile compared to its unsubstituted (R=R'=H) or monomethyl (R=CH3, R'=H) counterparts, which followed linear free-energy relationships [1]. This indicates a change in the ground-state rotamer population favoring the reactive conformation, a feature absent in non-geminal analogs.

Physical Organic Chemistry Reaction Kinetics Cyclization

Suppression of Propargylic SN2 Reactivity via Remote Steric Shielding

The neopentyl-like substitution pattern at the alkyne terminus is expected to retard bimolecular nucleophilic substitution at the propargylic position, based on well-established gas-phase kinetic data. Neopentyl chloride shows extremely retarded SN2 reactivity across a broad nucleophile scope compared to primary alkyl chlorides [1]. While direct kinetic data for 4,4-dimethylpent-2-ynyl chloride itself are lacking, the structural analogy supports that its SN2 pathway will be significantly slower than that of 1-chloro-2-butyne or propargyl chloride, providing a basis for chemoselectivity in polyfunctional substrates [2].

Mechanistic Chemistry Steric Effects SN2 Reactivity

Validated Utility as a Privileged Fragment in Kinase Inhibitor Design (FAK Co-crystallization)

The 4,4-dimethylpent-2-ynyl moiety has been successfully incorporated into a pyrrolothiazole scaffold that co-crystallized with focal adhesion kinase (FAK, PTK2) at high resolution (1.79 Å) [1]. The co-crystal structure (PDB ID: 3PXK) demonstrates that the sterically demanding gem-dimethyl group is accommodated within the kinase active site, suggesting its utility as a vector for modulating physicochemical properties without abrogating target binding. This is in contrast to smaller propargyl derivatives, which may leave unoccupied hydrophobic pockets and exhibit poorer shape complementarity [2].

Medicinal Chemistry Kinase Inhibitors Structural Biology

Optimal Use Cases for 4,4-Dimethylpent-2-ynyl Chloride Based on Differentiated Properties


Thermally Demanding Batch and Continuous Flow Processes

Where operational safety windows are narrow, selecting 4,4-dimethylpent-2-ynyl chloride (bp 154.9 °C, flash point 43.2 °C) over propargyl chloride (bp 57 °C, flash point 19 °C) allows synthetic chemists to conduct reactions at higher temperatures without reaching reflux conditions or exceeding flash-point limits, making it compatible with continuous flow reactors that require reduced vapor pressure .

Synthesis of Cyclized Chromene and Dihydrobenzopyran Scaffolds

The gem-dimethyl group reliably accelerates intramolecular cyclization via the Thorpe-Ingold effect, as quantitatively demonstrated in the thermal rearrangement of aryl propargyl ethers to chromenes . This makes the compound a superior choice for constructing gem-dimethyl-substituted chroman, chromene, and related oxygen heterocycle libraries in medicinal chemistry.

Kinase-Targeted Fragment Elaboration and DNA-Encoded Library (DEL) Chemistry

The co-crystal structure of a 4,4-dimethylpent-2-ynyl-bearing pyrrolothiazole fragment bound to focal adhesion kinase (PDB 3PXK) validates that the large gem-dimethyl moiety can occupy hydrophobic sub-pockets without clashing with the protein backbone . This structural precedent supports its use in fragment growing strategies, DEL synthesis (via copper-catalyzed alkyne-azide cycloaddition), and structure-activity relationship (SAR) exploration where bulky terminal alkynes are required.

Chemoselective Propargylation in Polyfunctional Substrates

The sterically encumbered neopentyl-like motif is expected to suppress competitive SN2 reactivity at the propargylic chloride, based on the established kinetic retardation of neopentyl halides . This property is advantageous when selective propargylation requires differentiation between multiple electrophilic centers, reducing byproduct formation relative to more reactive, unhindered propargyl chlorides like 1-chloro-2-butyne.

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